molecular formula C24H30N4O5S B2429638 4-(dibutylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 501351-93-5

4-(dibutylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2429638
CAS RN: 501351-93-5
M. Wt: 486.59
InChI Key: OEXIVTDSLKNXNR-UHFFFAOYSA-N
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Description

4-(dibutylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, also known as DBIBO, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. DBIBO is a sulfonamide derivative that contains an oxadiazole ring and a benzamide moiety. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Anti-Diabetic Effect

DMPB has been identified as a potent anti-diabetic agent. In a study, it significantly enhanced glucose uptake in C2C12 muscle cells following treatment with 50 μM DMPB. Additionally, it upregulated target proteins (pAMPK, pACC, and pAKT) associated with glucose uptake improvement .

Catalytic Protodeboronation

DMPB can participate in catalytic protodeboronation reactions. When paired with a Matteson–CH₂–homologation, it enables formal anti-Markovnikov alkene hydromethylation—a valuable transformation in organic synthesis .

Research Chemical

Bis(4-formyl-2-methoxyphenyl) oxalate, a derivative of DMPB, serves as a useful research chemical. Researchers can explore its properties and applications in various contexts .

properties

IUPAC Name

4-(dibutylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O5S/c1-4-6-16-28(17-7-5-2)34(30,31)19-14-12-18(13-15-19)22(29)25-24-27-26-23(33-24)20-10-8-9-11-21(20)32-3/h8-15H,4-7,16-17H2,1-3H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXIVTDSLKNXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dibutylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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